molecular formula C11H11N B13718115 4-Cyclopropyl-2-methylbenzonitrile

4-Cyclopropyl-2-methylbenzonitrile

Cat. No.: B13718115
M. Wt: 157.21 g/mol
InChI Key: QKQBDVAFHRVNLI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of toluene derivatives. This process involves the reaction of a toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Cyclopropyl-2-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in biological systems .

Comparison with Similar Compounds

    4-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.

    4-Cyclopropylbenzonitrile: Similar structure but lacks the methyl group.

    2-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.

Uniqueness: 4-Cyclopropyl-2-methylbenzonitrile is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-cyclopropyl-2-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3H2,1H3

InChI Key

QKQBDVAFHRVNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C#N

Origin of Product

United States

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